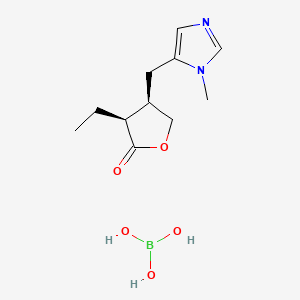

Pilocarpine borate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

16509-56-1 |

|---|---|

Molecular Formula |

C11H19BN2O5 |

Molecular Weight |

270.09 g/mol |

IUPAC Name |

boric acid;(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one |

InChI |

InChI=1S/C11H16N2O2.BH3O3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;2-4H/t8-,10-;/m0./s1 |

InChI Key |

IAORMRNIDASXCV-GNAZCLTHSA-N |

Isomeric SMILES |

B(O)(O)O.CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C |

Canonical SMILES |

B(O)(O)O.CCC1C(COC1=O)CC2=CN=CN2C |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of Pilocarpine

Stereoselective and Enantioselective Synthesis of Pilocarpine (B147212)

The absolute configuration of pilocarpine is crucial for its pharmacological activity, making stereoselective and enantioselective synthesis a primary goal for researchers. Various chiral precursors have been employed to achieve this, with L-aspartic acid, furan-2-carboxylic acid, and L-histidine emerging as key starting materials.

A chirospecific synthesis of (+)-pilocarpine has been effectively developed utilizing L-aspartic acid as the chiral starting material. google.comacs.org This method allows for the creation of optically active lactones that are analogues of (+)-pilocarpine. google.com The process involves converting L-aspartic acid into key intermediate compounds, which can then be readily transformed into (+)-pilocarpine and its analogues through hydrolysis, reduction, and hydrogenation. google.com

One reported synthesis begins with the conversion of L-aspartic acid to a bromo acid, which is then esterified to a dimethyl ester. unigoa.ac.in A subsequent Reformatsky reaction with 1-methylimidazole-5-carboxaldehyde, followed by hydrogenation and reduction, yields a mixture of (+)-pilocarpine and its epimer, (+)-isopilocarpine. unigoa.ac.in

Key Intermediates in Pilocarpine Synthesis from L-Aspartic Acid

| Intermediate | Description | Reference |

|---|---|---|

| Bromo acid | Derived from L-aspartic acid via sodium nitrite (B80452) and potassium bromide. | unigoa.ac.in |

| Dimethyl ester | Prepared by refluxing the bromo acid with methanol (B129727) and sulfuric acid. | unigoa.ac.in |

| Methyl ester lactone | Formed through a Reformatsky reaction. | unigoa.ac.in |

A notable feature of this pathway is the use of enzymatic hydrolysis to achieve the resolution of enantiomers, allowing for the selective production of either (+)- or (-)-pilocarpine. mdpi.com

L-histidine, due to its inherent imidazole (B134444) ring, is a logical biosynthetic precursor and a starting point for the synthesis of pilocarpine. researchgate.netmdpi.comeaspublisher.com Synthetic strategies from L-histidine have been explored, aiming to construct the lactone ring onto the pre-existing imidazole nucleus. google.com

One such synthesis involves the regioselective methylation of L-histidine, followed by alkylation at the α-carbon with an ethyl malonate. google.com The subsequent steps of decarboxylation and lactone formation lead to the pilocarpine structure. google.com While conceptually straightforward, early attempts at this approach suffered from low yields. google.com However, the use of L-histidine remains an area of interest, with potential for the preparation of aza-analogues of pilocarpine. google.com

Synthesis of Pilocarpine Prodrugs for Enhanced Bioavailability

Despite its therapeutic efficacy, pilocarpine exhibits low ocular bioavailability. google.com To address this limitation, researchers have focused on the development of pilocarpine prodrugs, which are derivatives designed to improve corneal permeability and then convert to the active drug in vivo.

A prominent prodrug strategy involves the synthesis of various alkyl and aralkyl esters of pilocarpic acid. nih.govaminer.cn These esters are designed to be more lipophilic than pilocarpine, thereby enhancing their ability to penetrate the corneal membrane. nih.gov

Once in the eye, these pilocarpic acid esters undergo a quantitative cyclization to form pilocarpine in the neutral to basic pH environment of the ocular tissues. google.comnih.gov The rate of this lactonization is influenced by the steric and polar characteristics of the alcohol portion of the ester. nih.gov For instance, at a physiological pH of 7.4 and a temperature of 37°C, the half-life of lactonization for different esters can range from 30 minutes for a p-chlorobenzyl ester to 1105 minutes for an n-hexyl ester. nih.gov

Examples of Pilocarpic Acid Esters

| Ester Type | Purpose | Reference |

|---|---|---|

| Alkyl esters | To improve ocular bioavailability through increased lipophilicity. | nih.gov |

While pilocarpic acid monoesters showed promise, they were found to have poor stability in aqueous solutions due to their spontaneous cyclization to pilocarpine. nih.gov To overcome this stability issue, sequentially labile pilocarpic acid diesters were developed. nih.gov

In this "double prodrug" approach, the free hydroxyl group of the pilocarpic acid monoester is blocked by esterification, forming a diester. nih.govmdpi.com These diesters exhibit high stability in aqueous solutions, with estimated shelf lives of over five years at 20°C. nih.gov However, under in vivo conditions, they are readily converted back to pilocarpine through a two-step sequential process. nih.gov First, enzymes in the eye, such as corneal enzymes, hydrolyze the O-acyl bond, releasing the intermediate pilocarpic acid monoester. google.comnih.gov This intermediate then undergoes spontaneous lactonization to form the active drug, pilocarpine. nih.gov These diesters are significantly more lipophilic than both pilocarpine and the corresponding monoesters, suggesting their potential as effective pilocarpine prodrugs. nih.gov

Synthesis of Pilocarpine Analogs and Quaternary Derivatives

The therapeutic potential of pilocarpine has driven extensive research into the synthesis of its analogs and quaternary derivatives. These efforts aim to elucidate structure-activity relationships, improve efficacy, and enhance stability. Modifications have been systematically introduced to both the lactone and imidazole moieties of the pilocarpine molecule, leading to a diverse range of novel compounds with varied pharmacological profiles.

Pilocarpine Analog Synthesis

The structural framework of pilocarpine offers several sites for modification. Researchers have explored changes to the lactone ring, the imidazole ring, and the ethyl group to understand their roles in biological activity.

One approach involves altering the size of the lactone ring. To investigate the significance of the five-membered oxacyclopentan-2-one ring, analogs with six-membered (oxacyclohexan-2-one) and seven-membered (oxacycloheptan-2-one) lactone rings have been synthesized. tandfonline.comtandfonline.com For instance, 4-(4'-pyrimidinylmethyl)oxacyclohexan-2-one and 4-(4'-pyrimidinylmethyl)oxacycloheptan-2-one were prepared via the Michael addition of the anion from 4-methylpyrimidine (B18481) to oxacyclo-3-hexen-2-one and oxacyclo-3-hepten-2-one, respectively. tandfonline.comtandfonline.com However, these specific ring-expanded analogs, along with their quaternary methiodide salts, were found to lack cholinomimetic activity. tandfonline.comtandfonline.com

The imidazole ring has also been a key target for modification. In some studies, the imidazole has been replaced with a pyrimidine (B1678525) ring, as the 1,3-relationship of the nitrogen atoms is maintained. tandfonline.com The synthesis of 14 different analogs was achieved through the Michael addition of anions derived from heterocycles like 2-picoline, 4-picoline, 4-methylpyrimidine, and 2-methylpyrazine (B48319) to various butenolides. researchgate.net

Another strategy has focused on creating cyclic carbamate (B1207046) analogs to enhance hydrolytic stability. A series of these analogs, featuring an (S)-3-ethyl-4-[(4'-imidazolyl)methyl]-2-oxazolidinone core, were synthesized from L-histidine. nih.gov The analog with the N-pi-methylated imidazole, mirroring the substitution pattern of pilocarpine, was found to be equipotent with the parent compound. nih.gov

Furthermore, research has extended to the synthesis of naturally occurring related alkaloids and their derivatives, such as pilosinine and desmethyl pilosinine, to explore a wider range of structural variations. researchgate.net

| Analog Type | Synthetic Strategy | Key Intermediates | Resulting Compound Example |

| Lactone Ring Expansion | Michael Addition | 4-methylpyrimidine, oxacyclo-3-hexen-2-one | 4-(4'-pyrimidinylmethyl)oxacyclohexan-2-one |

| Imidazole Ring Replacement | Michael Addition | 2-picoline, Δα,β-butenolide | (Specific compound structure not detailed) |

| Cyclic Carbamate Analogs | Synthesis from Amino Acids | L-histidine, 1-benzyl-L-histidine | (S)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxazolidin-2-one |

Quaternary Derivative Synthesis

Quaternization of the tertiary amine in the imidazole ring of pilocarpine introduces a permanent positive charge, significantly altering the molecule's physicochemical properties. This has been a widely used strategy to develop new derivatives.

A notable area of investigation has been the synthesis of fluorinated quaternary salts. These are prepared by reacting pilocarpine with various fluorinated alkyliodides, such as perfluoropropyl iodide, perfluoroisopropyl iodide, and 1-H, 1-H-heptafluorobutyl iodide. researchgate.nettandfonline.comresearchgate.net These derivatives were found to exhibit moderate cholinergic activity and, in some cases, acted as partial agonists. researchgate.nettandfonline.comresearchgate.net Specifically, pilocarpine perfluoroisopropyl iodide demonstrated potent saliagogue and miotic effects in animal studies. researchgate.nettandfonline.com

Researchers have also developed "soft quaternary salts," which are designed as water-soluble prodrugs. nih.gov These compounds feature a cationic ammonium (B1175870) head and a lipophilic side chain of varying length. nih.gov This design allows for modulation of the compound's lipophilicity. A candidate from this series, with a 16-carbon side chain, showed a potency 10 to 20 times greater than pilocarpine and a longer duration of action. nih.gov

More recently, an ionic liquid analog of pilocarpine, [Pilo-OEG]Cl, was synthesized by reacting pilocarpine with an oligo-polyethylene glycol chloride. acs.org This process results in a molecule with an imidazolium (B1220033) cation and a chloride anion. acs.org The resulting ionic liquid showed enhanced structural stability and corneal permeability compared to traditional pilocarpine salts. acs.org

In a different line of research, systematic structural modifications have been made to create quaternary derivatives that act as acetylcholine (B1216132) antagonists. nih.gov These syntheses involved creating a variety of N-3 bonded chains with acetylcholine-like structures or introducing nucleophilic groups like ketoximes. nih.gov Several of these compounds displayed potential as antidotes for organophosphate poisoning. nih.govnih.gov

| Quaternary Derivative Class | Quaternizing Agent Example | Resulting Derivative Example | Key Research Finding |

| Fluorinated Quaternary Salts | Perfluoroisopropyl iodide | Pilocarpine perfluoroisopropyl iodide | Moderate cholinergic activity, partial agonist action researchgate.nettandfonline.comresearchgate.net |

| Soft Quaternary Salts | Alkyl halides (e.g., 16-carbon chain) | C16-pilocarpine derivative | 10-20x higher potency than pilocarpine nih.gov |

| Ionic Liquid Analogs | Oligo-polyethylene glycol chloride | [Pilo-OEG]Cl | Enhanced stability and permeability acs.org |

| Acetylcholine Antagonists | Various N-3 side chains | (Specific structures complex) | Antidotal activity against organophosphate poisoning nih.gov |

Molecular Structure and Stereochemical Transformations of Pilocarpine

Enantiomerism and Diastereomerism of Pilocarpine (B147212)

Stereoisomers are molecules with the same chemical formula but different spatial arrangements of atoms. nih.gov Pilocarpine's two chiral centers mean that multiple stereoisomers can exist. gre.ac.uk Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. nih.gov

The naturally occurring and pharmacologically active form of pilocarpine is (+)-pilocarpine. nih.govmdpi.com Its enantiomer is (-)-pilocarpine. mdpi.com The diastereomer of pilocarpine is known as isopilocarpine, which has a different configuration at one of the two chiral centers. nih.gov Specifically, pilocarpine has a (2S:3R) configuration, while its epimer, isopilocarpine, has a (2R:3R) configuration. gre.ac.uk These different spatial arrangements lead to distinct physical and chemical properties. nih.gov While (+)-pilocarpine is therapeutically active, its epimer, isopilocarpine, is considered inactive. oup.com

Epimerization of Pilocarpine to Isopilocarpine

Epimerization is the process of changing the configuration at one chiral center in a molecule containing multiple chiral centers. nih.gov In aqueous solutions, particularly under basic conditions, pilocarpine can convert into its less active diastereomer, isopilocarpine. gre.ac.ukoup.comijrpp.com This transformation is a significant pathway for the degradation and inactivation of pilocarpine. escholarship.orgresearchgate.net

The epimerization of pilocarpine to isopilocarpine is a reversible reaction, though the equilibrium strongly favors the formation of isopilocarpine. researchgate.net Interestingly, while pilocarpine readily epimerizes to isopilocarpine, the reverse reaction (isopilocarpine to pilocarpine) does not occur under similar conditions. cdnsciencepub.comcdnsciencepub.com Some studies, however, suggest a reversibility of epimerization in temperature-stressed isopilocarpine solutions. nih.gov This conversion is a critical consideration for the stability of pharmaceutical formulations. acs.org

The mechanism of pilocarpine epimerization involves the formation of a carbanion intermediate. escholarship.orgresearchgate.netresearchgate.net This process occurs under alkaline conditions where a hydroxide (B78521) ion abstracts the acidic α-proton from the carbon atom (C-2) adjacent to the lactone ring's carbonyl group. ijrpp.comcdnsciencepub.com

The resulting carbanion is stabilized by resonance, forming an enolate hybrid. escholarship.orgresearchgate.netresearchgate.net This planar enolate intermediate loses the original stereochemistry at the C-2 position. ijrpp.com Subsequent reprotonation of the enolate by water can occur from either side, leading to the formation of either the original pilocarpine or its epimer, isopilocarpine. gre.ac.ukcdnsciencepub.com The formation of the more stable isopilocarpine is favored. researchgate.net The absence of resonances attributable to the enolate form in 13C NMR spectra suggests that its equilibrium concentration is very low or its lifetime is very short. cdnsciencepub.com

Kinetic studies have shown that both the hydrolysis of the lactone ring and the epimerization of pilocarpine follow pseudo-first-order kinetics in aqueous solutions. escholarship.orgresearchgate.net The rate of these degradation pathways is significantly influenced by pH. cdnsciencepub.com The epimerization process has been found to be a more substantial degradation pathway than previously thought. escholarship.orgresearchgate.net

In alkaline solutions (pD 10–13), pilocarpine rapidly epimerizes, with studies using 13C NMR spectroscopy showing the formation of approximately 28% isopilocarpine at 30 °C. cdnsciencepub.comcdnsciencepub.com This epimerization occurs alongside hydrolysis, where the lactone ring opens to form pilocarpinate (or isopilocarpinate). cdnsciencepub.comcdnsciencepub.com

Several environmental factors can influence the rate of pilocarpine epimerization.

pH: The stability of pilocarpine decreases as the pH increases. cdnsciencepub.com The epimerization reaction is base-catalyzed, occurring readily under alkaline or even neutral conditions (pH 6.5-7.0), while acidic aqueous preparations are relatively stable. oup.comijrpp.comcdnsciencepub.com

Buffers: The presence of certain buffers, such as phosphate (B84403), can affect pilocarpine's stability. cdnsciencepub.comresearchgate.net

These factors underscore the importance of controlled storage and formulation conditions to maintain the chemical integrity of pilocarpine. researchgate.netslideshare.net

Conformational Analysis of Pilocarpine and its Stereoisomers

Conformational analysis, which examines the different spatial arrangements of a molecule that result from rotation about single bonds, has been performed on pilocarpine using NMR spectroscopy and theoretical calculations. researchgate.netacs.org

Studies using 13C and 1H NMR have provided insights into the three-dimensional structure of pilocarpine in a water solution. researchgate.net The data suggest a C7 puckered conformation for the furanone (lactone) ring. researchgate.net Furthermore, the analysis indicates an angle of approximately 50 degrees between the planes of the furanone and imidazole (B134444) rings. researchgate.net This specific conformation is crucial for its interaction with biological targets like muscarinic receptors. acs.org

Chemical Reactivity and Interactions with Borate Species

Ion-Molecule Reactions of Pilocarpine (B147212) with Boron Compoundsrsc.org

The structural and reactivity characteristics of pilocarpine, a molecule featuring both an imidazole (B134444) and a butyrolactone ring connected by a methylene (B1212753) bridge, have been explored using ion-molecule reactions in a quadrupole ion trap. acs.orgnih.gov These studies, which also utilized collision-activated dissociation, aimed to elucidate the specific reaction sites on the pilocarpine molecule. acs.orgnih.gov

A notable finding from ion-molecule reaction studies is the differential methylation of pilocarpine depending on the reacting agent. acs.orgnih.gov When reacting with the dimethoxyborinium ion, (CH₃O)₂B⁺, derived from trimethyl borate (B1201080), methylation occurs on the lactone ring of the pilocarpine molecule. acs.orgnih.gov This is in contrast to reactions with other methylating agents like those derived from dimethyl ether, where methylation occurs on the imidazole ring. acs.orgnih.gov

This seemingly contradictory result, given that the imidazole ring has a higher gas-phase basicity and methyl cation affinity, is explained by a specific reaction mechanism. acs.orgnih.gov The proposed mechanism involves the initial addition of the (CH₃O)₂B⁺ ion to the more basic imidazole ring. acs.orgnih.gov Subsequent collisional activation then facilitates an intramolecular transfer of a methyl group to the lactone ring, which is accompanied by the loss of CH₃OBO. acs.orgnih.gov Trimethyl borate itself is recognized as a useful reagent in organic synthesis, including as a methylation agent. thermofisher.comatamankimya.com

To further understand the favored reaction sites of pilocarpine, semiempirical molecular orbital calculations have been employed. acs.orgnih.gov These computational methods, which are simplified versions of Hartree-Fock theory, use empirical data to improve performance and are suitable for larger molecules. uni-muenchen.debris.ac.uk By providing insights into the electronic structure and energy of different potential reaction pathways, these calculations help to rationalize the experimental observations from ion-molecule reactions. acs.orgnih.gov Such computational approaches are part of a broader field of using molecular orbital and molecular mechanics methods to design and understand chemical reactions. researchgate.net

Complexation Chemistry of Pilocarpine with Borate Ligands

The interaction between pilocarpine and borate extends to the formation of complexes. Boric acid and its salts can form complexes with polyols, creating borate-polyol complexes that can be used as buffers. google.com The formation of these complexes involves the mixing of boric acid or its salts with polyols in an aqueous solution. google.com Boric acid acts as a Lewis acid and can form complexes with molecules containing adjacent hydroxyl groups through esterification reactions. psu.edu This complexation can result in either monocyclic (1:1) or bicyclic (1:2) structures. psu.edu While specific studies detailing the complexation of pilocarpine with borate ligands were not found in the provided search results, the general principles of borate complexation with organic molecules containing suitable functional groups are well-established. rsc.orggoogle.compsu.edu

Influence of Borate on the Ionization State and pKa of Pilocarpinebris.ac.ukpsu.edugoogle.com

The ionization state of pilocarpine is a critical factor influencing its properties and is dependent on the pH of the surrounding medium and the molecule's pKa. google.comgoogle.com The trisubstituted nitrogen in the imidazole group of pilocarpine governs its extent of ionization and has a pKa of approximately 6.6 at 37°C. google.com According to the pH partition hypothesis, only the un-ionized form of a drug can readily penetrate lipid membranes. google.comgoogle.com

The presence of a borate buffer system can influence the pH of a solution and, consequently, the ionization state of pilocarpine. google.comresearchgate.net While some buffers like phosphate (B84403) and carbonate can catalyze the degradation of pilocarpine, borate buffers have been noted for not catalyzing this degradation. researchgate.net The ability of borate to form complexes can also play a role. For instance, borate-polyol complexes can be utilized as buffering agents in various formulations. google.com The pKa of pilocarpinic acid and the dissociation of the protonated quaternary nitrogen of the imidazole ring of pilocarpine have been determined to be 5.7 and 8.5, respectively. researchgate.net The interaction with borate can potentially influence these values, although direct studies quantifying the effect of borate on pilocarpine's pKa were not explicitly detailed in the search results.

Degradation Pathways and Chemical Stability Kinetics of Pilocarpine

Hydrolytic Degradation Mechanisms.ingentaconnect.comresearchgate.netresearchgate.netnih.gov

Hydrolysis is a major chemical degradation pathway for pilocarpine (B147212), involving the cleavage of its γ-lactone ring to form the pharmacologically inactive pilocarpic acid. ingentaconnect.combasicmedicalkey.com This reaction is catalyzed by both hydrogen ions (acid catalysis) and hydroxide (B78521) ions (base catalysis). basicmedicalkey.comresearchgate.net The process is reversible, with an equilibrium existing between the lactone (pilocarpine) and the open-chain hydroxy acid (pilocarpic acid). researchgate.net

Under acidic conditions, pilocarpine is relatively stable. researchgate.netresearchgate.net However, acid-catalyzed hydrolysis can still occur. The proposed mechanism involves the protonation of the carbonyl oxygen atom of the lactone ring. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This leads to the opening of the lactone ring to form pilocarpic acid. A cyclic mechanism has been proposed for this hydrolysis, which is catalyzed by hydrogen ions. researchgate.net The stability of pilocarpine in acidic aqueous preparations is well-documented. cdnsciencepub.com

The degradation of pilocarpine is significantly accelerated in neutral to alkaline conditions due to base-catalyzed hydrolysis. cdnsciencepub.comresearchgate.net This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone ring. researchgate.netescholarship.org This is considered a primary pathway for its decomposition in aqueous solutions, especially at elevated temperatures. researchgate.netresearchgate.net The rate of this hydroxide-ion-catalyzed hydrolysis is a critical factor in the stability of pilocarpine formulations. researchgate.netescholarship.org

The hydrolysis of the lactone ring in pilocarpine is a reversible process, involving cleavage to form pilocarpic acid and subsequent recyclization back to pilocarpine. researchgate.netresearchgate.netcdnsciencepub.com The kinetics of this process have been studied using techniques like 13C NMR spectroscopy. researchgate.netcdnsciencepub.com In alkaline solutions (pD 10–13), the cleavage of the lactone ring to form the open-chain pilocarpinate is a rapid process. researchgate.netcdnsciencepub.com In acidic solutions, a slow, acid-catalyzed resynthesis of pilocarpine from its hydrolysis products can occur as the system moves toward equilibrium. researchgate.net

Epimerization as a Major Degradation Pathway.researchgate.netresearchgate.netescholarship.orgaiche.org

Epimerization is a significant degradation pathway for pilocarpine, where it converts to its diastereomer, isopilocarpine. researchgate.netresearchgate.netescholarship.org This process occurs at the alpha-carbon adjacent to the carbonyl group of the lactone ring and results in a stereochemical change from the cis-isomer (pilocarpine) to the trans-isomer (isopilocarpine). cdnsciencepub.comingentaconnect.com Isopilocarpine is considered pharmacologically inactive, and therefore, epimerization contributes to the loss of potency of pilocarpine solutions. cdnsciencepub.com The mechanism is thought to involve the formation of a carbanion intermediate, which is stabilized by resonance with the enolate form. researchgate.netescholarship.org This epimerization can occur under both acidic and basic conditions, but it is particularly significant in basic aqueous solutions. researchgate.netslideshare.net

Both the hydrolysis and epimerization of pilocarpine in aqueous solutions have been shown to follow pseudo-first-order kinetics. researchgate.netresearchgate.netescholarship.org This means that the rate of reaction appears to be dependent on the concentration of only one reactant (pilocarpine), even though other species like hydroxide ions are involved. This is because the concentration of the other reactants is held constant. Rate constants for both degradation processes have been calculated in various studies to quantify the speed at which pilocarpine degrades via this pathway. researchgate.netescholarship.org

| Temperature | Relative Importance of Epimerization (%) | Source |

|---|---|---|

| 18°C | 12 | researchgate.net, researchgate.net |

| 66°C | 20 | researchgate.net, researchgate.net |

Studies using 13C NMR spectroscopy under alkaline conditions (pD 10-13) at 30°C have shown that the epimerization of pilocarpine results in the formation of approximately 28% isopilocarpine, alongside hydrolysis to the open-chain pilocarpinate. researchgate.netcdnsciencepub.com

Role of Buffer Species in Pilocarpine Stability

The choice of buffer is paramount in controlling the degradation rate of pilocarpine. Different buffer species exhibit distinct interactions with the pilocarpine molecule, leading to varied stability profiles.

Comparison of Borate (B1201080) with Phosphate (B84403) and Citrate (B86180) Buffers

In contrast to the stabilizing nature of borate, other buffer systems like phosphate and citrate can actively catalyze the degradation of pilocarpine. researchgate.netcdnsciencepub.com

Phosphate Buffers: Studies have consistently shown that phosphate ions catalyze the degradation of pilocarpine. researchgate.netcdnsciencepub.com Formulations using a phosphate buffer at a near-neutral pH of 7.5 experience significant decomposition. researchgate.net The catalytic effect of phosphate becomes less pronounced as the pH increases but can have a marked effect on the hydrolysis rate at lower pH values. basicmedicalkey.com

Citrate Buffers: Citrate buffers are typically used in more acidic pH ranges (2.5-6.5). basicmedicalkey.comgoogleapis.com While pilocarpine is generally more stable at an acidic pH, citrate buffer components can still contribute to its degradation, although often to a lesser extent than phosphate buffers at neutral or alkaline pH. researchgate.net For instance, a pilocarpine solution in a citrate buffer at pH 5.5 shows significant stability for extended periods at 4°C and 25°C. researchgate.net

The general consensus from comparative research is that borate buffers offer superior stability for pilocarpine compared to phosphate and citrate buffers, especially in the neutral to slightly alkaline pH range where pilocarpine is most prone to degradation. researchgate.netescholarship.org

Impact of Temperature and pH on Degradation Rates

The degradation of pilocarpine is highly sensitive to both temperature and pH, following predictable kinetic patterns.

The stability of pilocarpine is profoundly influenced by pH. It is relatively stable in acidic conditions (pH below 6) but becomes progressively more unstable as the pH increases. researchgate.netcdnsciencepub.comgoogleapis.com The degradation pathways, including hydrolysis to pilocarpinic acid and epimerization to isopilocarpine, are both base-catalyzed. researchgate.netescholarship.org The maximum stability is observed at a pH of less than or equal to 4. nih.gov In one study, significant decomposition was noted in a formulation at pH 7.5, whereas formulations at pH 5.5 remained stable for much longer. researchgate.net

Temperature acts as a significant accelerator for pilocarpine degradation. An increase in temperature elevates the rate of both hydrolysis and epimerization. cdnsciencepub.comescholarship.org Research has shown that the rate of hydroxide-ion catalyzed epimerization increases more rapidly with temperature than the rate of hydrolysis. escholarship.org This is a critical consideration for processes like heat sterilization (autoclaving), which can significantly increase the formation of the inactive epimer, isopilocarpine. escholarship.org For example, decomposition at 38°C was found to be significant and followed a zero-order model in a citrate buffer at pH 5.5. researchgate.net The interplay between pH and temperature is crucial; the instability of pilocarpine at higher pH values is exacerbated at elevated temperatures. researchgate.netcdnsciencepub.com

The following table summarizes the degradation kinetics of pilocarpine under different conditions as reported in a study using pilocarpine hydrochloride.

| Buffer System | pH | Temperature (°C) | Degradation Model | Stability Findings |

| Citrate Buffer | 5.5 | 4 | Not Significant | Stable for over 90 days. researchgate.net |

| Citrate Buffer | 5.5 | 25 | Not Significant | Stable for up to 60 days. researchgate.net |

| Citrate Buffer | 5.5 | 38 | Zero Order | Significant decomposition observed. researchgate.net |

| Phosphate Buffer | 7.5 | 4, 25, 38 | First Order | Significant decomposition at all temperatures. researchgate.net |

Biosynthesis of Pilocarpine Alkaloids

Identification of Biosynthetic Precursors (e.g., L-Histidine, Methionine)

The foundational building block for the pilocarpine (B147212) molecule is the amino acid L-histidine. epharmacognosy.com Its imidazole (B134444) ring is the characteristic structural feature of this class of alkaloids, making L-histidine the logical and experimentally supported primary precursor. epharmacognosy.comresearchgate.net Studies have shown that the addition of histidine to callus cultures of Pilocarpus microphyllus leads to an increase in pilocarpine production, providing strong evidence for its role as a precursor. researchgate.netnih.gov

Beyond L-histidine, other molecules are required to complete the pilocarpine structure. It is proposed that additional carbon atoms are supplied by L-threonine or acetyl-CoA. researchgate.net Feeding experiments with jaborandi callus cultures demonstrated that the addition of both histidine and threonine increased pilocarpine yield. nih.gov

Methionine, particularly in its activated form S-adenosylmethionine (AdoMet), is crucial for the final steps of biosynthesis. researchgate.netnih.gov AdoMet serves as the primary methyl group donor in a vast number of metabolic reactions in plants, and it is hypothesized to be responsible for the N-methylation of the imidazole ring in the formation of pilocarpine. nih.govnih.gov Experiments using S-methyl-¹⁴C-labeled methionine showed good incorporation into pilocarpine in Pilocarpus pennatifolius, confirming its role in the methylation process. researchgate.net

| Precursor | Role in Pilocarpine Biosynthesis |

| L-Histidine | Provides the core imidazole ring structure. epharmacognosy.com |

| L-Threonine | Proposed donor of additional carbon atoms. researchgate.netnih.gov |

| Acetyl-CoA | Alternative proposed donor of additional carbon atoms. researchgate.net |

| Methionine (as S-adenosylmethionine) | Donates the methyl group for the imidazole ring. nih.govresearchgate.net |

Enzymatic Steps and Pathways in Pilocarpine Formation

While the complete enzymatic sequence of pilocarpine biosynthesis is not yet fully detailed, research has shed light on several key steps and the enzymes likely involved. europa.euresearchgate.net A proposed initial step in the pathway involves the deamination of the precursor amino acids. nih.gov

The enzymes histidine ammonia-lyase (HAL) and threonine ammonia-lyase (TAL) are suggested to catalyze the removal of the amine group from L-histidine and L-threonine, respectively. researchgate.netnih.gov This is a critical modification that prepares the precursors for subsequent reactions.

Recent transcriptomic analyses suggest that pilocarpine biosynthesis is a complex, multi-tissue process. nih.govresearchgate.net Evidence indicates that the initial steps of the pathway may occur in the roots of the Pilocarpus plant. nih.gov The intermediates are then likely transported to the leaflets, where the final steps, including the crucial N-methylation by a SAM methyltransferase, take place. nih.gov The final pilocarpine molecule is known to accumulate in the vacuoles of the leaflet cells. nih.gov

Formation of Related Pilocarpus Alkaloids

The biosynthetic machinery of Pilocarpus species produces not only pilocarpine but also a variety of structurally related imidazole alkaloids. researchgate.netresearchgate.net These include isomers and derivatives such as isopilocarpine, pilosine, pilocarpidine, and isopilocarpidine. epharmacognosy.comresearchgate.net

It is widely believed that these related alkaloids are products of the same general biosynthetic pathway, representing branches or alternative end-points. researchgate.net For instance, isopilocarpine is a diastereomer of pilocarpine, and their interconversion can occur. fda.gov The formation of these different alkaloids could be due to variations in substrate specificity of the enzymes involved or differing stereochemical control at various points in the pathway.

Molecular and Cellular Pharmacological Mechanisms of Pilocarpine

Agonistic Activity at Muscarinic Acetylcholine (B1216132) Receptors (mAChR)

Pilocarpine's primary pharmacological effect is its agonistic activity at mAChRs. nih.gov These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system and are found in various tissues, including smooth muscles, exocrine glands, and the central nervous system. patsnap.comreviewofoptometry.com Pilocarpine (B147212) is generally classified as a partial or full agonist, with its specific action depending on the receptor subtype, cell type, and the signaling pathway being measured. drugbank.comnih.gov

There are five subtypes of muscarinic receptors, designated M1 through M5. patsnap.comreviewofoptometry.com Pilocarpine is a non-selective agonist that can activate all five subtypes but exhibits a degree of selectivity, primarily for the M1 and M3 subtypes. reviewofoptometry.comdrugbank.comatsjournals.orgresearchgate.net Most of the clinically relevant therapeutic effects of pilocarpine are mediated through its predominant activation of the M3 receptor. patsnap.comreviewofoptometry.comdrugbank.comnih.gov M3 receptors are prominently expressed on smooth muscle cells, such as the iris sphincter and ciliary body, and in exocrine glands. patsnap.comdrugbank.com

Interestingly, the nature of pilocarpine's interaction with the M3 receptor can be complex, exhibiting "biased agonism." nih.gov This means that depending on the cellular context and receptor expression levels, pilocarpine can preferentially activate certain downstream signaling pathways over others. nih.govresearchgate.net For example, in some cells, pilocarpine may fail to induce the canonical Gq-mediated calcium mobilization pathway but can still activate other pathways, such as the one leading to ERK1/2 phosphorylation via β-arrestin. nih.gov In certain experimental conditions with overexpressed M3 receptors, pilocarpine can even act as an antagonist to the effects of other agonists like carbachol. nih.govresearchgate.net

| Receptor Subtype | Pilocarpine Activity | Primary Location of Action | Reference |

|---|---|---|---|

| M1 | Agonist / Selective | Central Nervous System, Salivary Glands | drugbank.comatsjournals.orgresearchgate.net |

| M2 | Agonist | Heart, Neuronal Terminals | drugbank.comatsjournals.org |

| M3 | Predominant Agonist (Full or Partial) | Smooth Muscle (e.g., Iris Sphincter, Ciliary Muscle), Exocrine Glands | patsnap.comreviewofoptometry.comdrugbank.comnih.gov |

| M4 | Agonist | Central Nervous System | researchgate.net |

| M5 | Agonist | Central Nervous System (Substantia Nigra) | researchgate.net |

The M1, M3, and M5 receptor subtypes are primarily coupled to the Gq class of G-proteins. researchgate.net When pilocarpine binds to and activates these receptors, particularly the M3 receptor, it initiates a well-defined intracellular signaling cascade. drugbank.comnih.gov

The process begins with the activation of the Gq protein, which in turn stimulates the effector enzyme Phospholipase C (PLC). drugbank.comnih.gov PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol. drugbank.comresearchgate.net This rapid increase in intracellular calcium concentration is a critical step that leads to many of the physiological responses associated with pilocarpine, such as smooth muscle contraction and glandular secretion. nih.govdrugbank.comresearchgate.net

| Step | Component | Function | Reference |

|---|---|---|---|

| 1. Receptor Binding | Pilocarpine binds to M3 Muscarinic Receptor | Initiates receptor conformational change and activation. | patsnap.comdrugbank.com |

| 2. G-Protein Activation | Gq protein | Activated by the receptor; stimulates Phospholipase C. | drugbank.comnih.govnih.gov |

| 3. Enzyme Action | Phospholipase C (PLC) | Hydrolyzes PIP2 into IP3 and DAG. | nih.govnih.gov |

| 4. Second Messenger Release | Inositol 1,4,5-trisphosphate (IP3) | Binds to receptors on the endoplasmic reticulum. | nih.govresearchgate.net |

| 5. Calcium Upregulation | Intracellular Calcium (Ca2+) | Released from intracellular stores, leading to a sharp rise in cytosolic concentration. | nih.govdrugbank.comresearchgate.net |

Mechanisms of Smooth Muscle Contraction

Pilocarpine's ability to induce smooth muscle contraction is a direct consequence of its agonistic action on M3 muscarinic receptors located on smooth muscle cells. patsnap.comreviewofoptometry.com This mechanism is particularly relevant in the eye, where pilocarpine causes contraction of the iris sphincter muscle, leading to miosis (pupil constriction), and contraction of the ciliary muscle. reviewofoptometry.comeyewiki.orgrxlist.comnih.gov

The contraction process is initiated by the M3-receptor-mediated signaling cascade described previously. The binding of pilocarpine to M3 receptors on the smooth muscle cell membrane triggers the Gq/PLC/IP3 pathway. drugbank.comnih.gov The subsequent release of Ca2+ from the sarcoplasmic reticulum increases the cytosolic Ca2+ concentration. This elevated calcium binds to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the myosin head to interact with actin filaments and initiating the cross-bridge cycling that results in muscle cell contraction. nih.gov This leads to observable physiological effects such as increased tone in the ureteral smooth muscle and contraction of the gallbladder. hres.ca

Interaction with Other Cholinergic System Components

As a direct-acting muscarinic agonist, pilocarpine's effects are closely intertwined with other elements of the cholinergic system. Its action can be modified by or can influence other components.

Cholinesterase Inhibitors: The effects of pilocarpine can be additive with those of acetylcholinesterase (AChE) inhibitors (e.g., physostigmine, donepezil, rivastigmine). medbroadcast.compdr.net By preventing the breakdown of acetylcholine, AChE inhibitors increase the concentration of the endogenous agonist at the synapse, which complements the direct stimulatory action of pilocarpine on muscarinic receptors. pdr.netnih.gov

Anticholinergic Agents: The actions of pilocarpine are antagonized by antimuscarinic drugs such as atropine (B194438) and scopolamine. medicinenet.comhres.canih.gov These agents act as competitive antagonists at muscarinic receptors, blocking the binding of both acetylcholine and pilocarpine, thereby inhibiting their effects. pdr.net

Enzyme Activity: Studies in animal models of pilocarpine-induced seizures have shown that pilocarpine administration can lead to alterations in the activity of both choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, and acetylcholinesterase (AChE). nih.gov

Neuronal Receptors: Pilocarpine can stimulate presynaptic M2 autoreceptors on parasympathetic nerves. Activation of these inhibitory receptors can reduce the further release of acetylcholine from the nerve endings, serving as a negative feedback mechanism. atsjournals.org

Other Neurotransmitter Systems: While primarily a cholinergic agent, some of pilocarpine's effects may involve interactions with other systems. For instance, research suggests that pilocarpine-induced chewing behavior in rats may be mediated in part by a serotonergic component, as it can be reduced by certain serotonin (B10506) antagonists. nih.gov

Preclinical Pharmacokinetics and Ocular Disposition Studies

Absorption and Distribution in Animal Models

Following topical administration in animal models, pilocarpine (B147212) is distributed to various ocular tissues. Studies in rabbits have been instrumental in characterizing this distribution. Upon application, pilocarpine levels in ocular tissues rise and fall, with the peak concentration in the cornea, iris, and sclera occurring within the first hour after administration of an eyedrop formulation nih.gov.

Research comparing different delivery methods in rabbits showed that while eyedrops lead to fluctuating drug levels, a continuous delivery system maintains constant levels of pilocarpine in ocular tissues nih.gov. With eyedrop administration, the concentration of pilocarpine in the cornea, iris, and sclera three to six hours post-instillation was found to be approximately equal to the steady levels maintained by a continuous delivery system nih.gov. However, the aqueous humor showed significantly lower concentrations of pilocarpine late in the interval between eyedrops compared to the continuous delivery method nih.gov.

A pharmacokinetic model developed for rabbit eyes helps predict the levels of pilocarpine in the aqueous humor after topical application nih.gov. This model accounts for the significant loss of the instilled drug solution due to drainage nih.gov. In primates (Macaca irus), the introduction of pilocarpine directly into the anterior chamber resulted in a reduced rate of aqueous humor production arvojournals.org. Studies in pigmented rabbits have specifically measured the levels of pilocarpine in the cornea, aqueous humor, and iris-ciliary body following topical application nih.govresearchgate.net.

| Tissue | Observation in Animal Models (Rabbits) | Key Finding |

|---|---|---|

| Cornea | Peak concentrations occur within the first hour post-administration nih.gov. Levels are comparable to continuous delivery systems 3-6 hours after eyedrop application nih.gov. | The cornea is a primary site of initial drug absorption and metabolism nih.govresearchgate.net. |

| Aqueous Humor | Concentrations are significantly lower with eyedrops compared to continuous delivery systems, especially late in the dosing interval nih.gov. | Drug levels in the aqueous humor are highly dependent on the method of administration nih.gov. |

| Iris & Sclera | Peak concentrations are reached within the first hour after eyedrop administration nih.gov. | These tissues show rapid uptake of pilocarpine following topical application nih.gov. |

Ocular melanin plays a significant role in the distribution and retention of pilocarpine within the eye. Melanin, a pigment found in high concentrations in the iris, ciliary body, and retinal pigment epithelium, has a high binding capacity for various drugs, including pilocarpine nih.govacs.org. This binding can lead to prolonged retention and accumulation of the drug in pigmented tissues acs.orgarvojournals.org.

The interaction between pilocarpine and melanin is a key factor influencing its ocular pharmacokinetics. In animal models, this binding is associated with a longer duration of miotic action in pigmented rabbits compared to albino rabbits arvojournals.org. The extensive accumulation of drugs by melanin appears to be a critical factor governing their long-term therapeutic activities nih.gov. This high binding capacity means that melanin-containing tissues can act as a depot for pilocarpine, slowly releasing the drug over time and prolonging its effect acs.orgarvojournals.org. This phenomenon contributes to the observation that individuals with heavily pigmented eyes may have a different dose requirement, not solely due to drug-pigment binding but also influenced by metabolic factors nih.govresearchgate.net.

Following topical ocular administration, a portion of the pilocarpine dose can be absorbed systemically. This occurs primarily through two pathways: absorption through the conjunctival blood capillaries and drainage through the nasolacrimal duct into the nasal cavity, where it can be absorbed by the highly vascularized nasal mucosa nih.gov. It is estimated that a large portion of a topically applied dose may be absorbed systemically via nasolacrimal drainage nih.gov.

Studies in rabbits have shown that only a small fraction of a topically applied dose reaches the interior of the eye; the remainder is available for systemic absorption nih.gov. This systemic loss can be influenced by the volume of the instilled drug. Research demonstrated that decreasing the instilled volume of pilocarpine nitrate (B79036) in rabbits not only improved ocular bioavailability but also resulted in less drug appearing in the general circulation, as indicated by comparative plasma level-time profiles nih.gov. Minimizing systemic absorption is crucial as topically applied cholinergic agents have the potential to produce systemic effects drugs.com.

Metabolism of Pilocarpine in Preclinical Models

The cornea is an active site for the metabolism of pilocarpine. In preclinical studies using pigmented rabbits, pilocarpine undergoes extensive metabolism in the cornea to its inactive metabolite, pilocarpic acid nih.govresearchgate.net. This biotransformation is a significant finding, as it contrasts sharply with studies in albino rabbits, where only low levels of pilocarpic acid were detected nih.govresearchgate.net.

The rate of this metabolic conversion is substantially different between pigmented and albino animals. It has been estimated that the first-order metabolism rate constant in albino rabbits is approximately two orders of magnitude smaller than in pigmented rabbits nih.govresearchgate.net. This suggests that the higher dose requirements sometimes observed in individuals with more pigmentation may be related not only to melanin binding but also to this extensive corneal drug metabolism nih.govresearchgate.net.

Beyond the eye, pilocarpine is subject to systemic metabolism primarily in the liver and plasma. The two major metabolic pathways are hydrolysis and hydroxylation nih.gov.

Hydrolysis of the pilocarpine lactone ring to form pilocarpic acid is a key metabolic step. Studies have identified human paraoxonase 1 (PON1), a calcium-dependent esterase found in the liver and plasma, as the major enzyme responsible for this reaction nih.gov. Research using recombinant human PON enzymes confirmed that only PON1, and not PON2 or PON3, exhibited pilocarpine hydrolase activity nih.gov.

The other significant metabolic pathway is 3-hydroxylation. The cytochrome P450 enzyme CYP2A6, located in liver microsomes, has been identified as the primary enzyme responsible for the formation of 3-hydroxypilocarpine nih.govnih.gov. In vitro experiments have shown that the formation of this metabolite is strongly inhibited by coumarin, a selective inhibitor of CYP2A6, and that recombinant CYP2A6 has the highest formation activity among various P450 isoforms nih.gov. Studies in chimeric mice with humanized livers further support the roles of CYP2A6 and PON1 in pilocarpine biotransformation, showing that the plasma metabolite profiles in these mice were similar to those observed in humans noaa.gov.

Excretion Pathways of Pilocarpine and its Metabolites in Animals

The elimination of pilocarpine and its metabolites from the body in animal models primarily occurs through renal and fecal excretion, consistent with the general pathways for many pharmaceutical compounds. While specific studies detailing the complete mass balance of pilocarpine borate (B1201080) are limited, research on pilocarpine in various animal models provides insights into its excretion profile.

In a study investigating a lithium-pilocarpine-induced model of temporal lobe epilepsy in rats, urinary metabolic profiling was conducted to identify biomarkers of epileptogenesis nih.gov. This indicates that urine is a significant excretion route for pilocarpine and its metabolites in this species. The analysis of urine allows for the monitoring of metabolic changes and by extension, the clearance of the administered compound and its biotransformation products nih.gov.

The following table summarizes the general excretion pathways for xenobiotics in animals, which are applicable to pilocarpine and its metabolites.

| Excretion Pathway | Description | Relevance to Pilocarpine |

| Renal (Urine) | Primary route of excretion for many water-soluble drugs and their metabolites. Involves glomerular filtration, tubular secretion, and reabsorption. | Studies in rat models have utilized urinary analysis, confirming it as an excretion pathway for pilocarpine and its metabolites nih.gov. |

| Hepatic (Bile/Feces) | Important for the elimination of less water-soluble compounds and their metabolites. Substances are secreted into the bile and then eliminated via the feces. | While specific biliary excretion data for pilocarpine is not detailed in the provided context, this is a common pathway for drug elimination merckvetmanual.com. |

| Other Routes | Minor pathways can include excretion through sweat, saliva, and milk. | The presence of pilocarpine in saliva has been reported in humans, suggesting this as a minor excretion route. |

It is important to note that the rate and route of excretion can be influenced by factors such as the animal species, dose, and the specific formulation of the drug administered merckvetmanual.com.

Comparative Bioavailability Studies of Pilocarpine Borate Formulations in Animal Models

The ocular bioavailability of pilocarpine is a critical factor in its therapeutic efficacy for ophthalmic applications. Preclinical studies in animal models, predominantly rabbits, have been instrumental in comparing the performance of various pilocarpine formulations. These studies typically assess bioavailability by measuring drug concentrations in the aqueous humor and evaluating pharmacodynamic responses such as miosis (pupil constriction).

In a study comparing a conventional pilocarpine nitrate eyedrop formulation with a novel depot formulation using nanoparticles in rabbits, it was found that the nanoparticle formulation enhanced the aqueous humor concentration of pilocarpine at 30 minutes post-application nih.gov. This led to a significantly prolonged period of miosis and a reduction in intraocular pressure, indicating improved bioavailability and a longer duration of action for the nanoparticle formulation nih.gov.

The vehicle used in the formulation also plays a significant role in the ocular penetration and bioavailability of pilocarpine. One study in rabbits demonstrated that vehicles containing certain water-soluble polymers, such as 1.67% polyvinylpyrrolidone (B124986) or 1% hydroxypropyl methylcellulose (B11928114), resulted in pilocarpine concentrations in the aqueous humor that were three times greater than those achieved with saline, 1.4% polyvinyl alcohol, or 0.5% hydroxypropyl methylcellulose nih.gov. This highlights the importance of formulation excipients in optimizing drug delivery to the eye.

Furthermore, research has shown that the pigmentation of the eye can influence the disposition and effect of pilocarpine. The duration of miotic action of pilocarpine was observed to be longer in pigmented rabbits compared to albino rabbits arvojournals.org. This is attributed to the binding of the drug to melanin, which can act as a reservoir, leading to a prolonged retention of the drug in pigmented ocular tissues arvojournals.org.

The following table summarizes the findings of comparative bioavailability studies of different pilocarpine formulations in animal models.

| Formulation Type | Animal Model | Key Findings | Reference |

| Nanoparticle Depot Formulation | Rabbit | Enhanced aqueous humor concentration at 30 minutes; prolonged miosis and intraocular pressure reduction compared to conventional eyedrops. | nih.gov |

| Polymeric Vehicles | Rabbit | Vehicles with 1.67% polyvinylpyrrolidone or 1% hydroxypropyl methylcellulose increased aqueous humor pilocarpine concentration threefold compared to saline or other polymers. | nih.gov |

| Ocular Gels of Microspheres | Albino Rabbit | Microspheric gels of pilocarpine nitrate demonstrated a sustained reduction in intraocular pressure compared to marketed eye drops. | researchgate.net |

| Influence of Pigmentation | Pigmented vs. Albino Rabbits | Longer duration of miotic action in pigmented rabbits due to melanin binding and prolonged drug retention. | arvojournals.org |

These preclinical comparative bioavailability studies in animal models are crucial for the development of more effective this compound formulations with improved ocular penetration, sustained drug delivery, and enhanced therapeutic outcomes.

Advanced Pharmaceutical Formulation Science and Drug Delivery Systems for Pilocarpine

Role of Borate (B1201080) in Ophthalmic Pilocarpine (B147212) Formulations

The use of borate in ophthalmic preparations of pilocarpine is a strategic decision rooted in the need to balance drug stability, physiological comfort, and therapeutic effectiveness. Borate, typically in the form of boric acid and its corresponding salts (borax), serves several key functions in these formulations.

Borate as a Buffering Agent and pH Modifier

The pH of an ophthalmic solution is a critical parameter that influences not only the drug's chemical stability but also its tolerability upon instillation. Pilocarpine is most stable at an acidic pH (around 4.5-5), but a solution this acidic can cause a stinging sensation. basicmedicalkey.comscholarsresearchlibrary.commednexus.org The natural tear fluid of the eye has a pH between 7.2 and 7.4 and possesses its own buffering capacity. basicmedicalkey.comnih.gov

Borate buffers are frequently employed to adjust the pH of pilocarpine formulations to a level that represents a compromise between stability and comfort. basicmedicalkey.comgoogle.com For instance, borate buffer systems (boric acid/borax) can be used to achieve a pH range of approximately 6.8 to 9.1. basicmedicalkey.com In some commercial pilocarpine hydrochloride solutions, boric acid is listed as a key inactive ingredient used to adjust the final pH to a range of 3.5 to 5.5, prioritizing long-term stability. google.comdrugs.comrxlist.com

A study on the stability of different pilocarpine eye drop preparations found that a borax-buffered solution (pH ~6.5) retained 98.7% of its pilocarpine potency after steam heating. However, it also highlighted a trade-off, as the buffered neutral preparations were less stable at room temperature over a six-month period compared to unbuffered acidic solutions. mednexus.org The low buffering capacity of borate salts is also considered advantageous as it can lead to less irritation upon application compared to more potent buffers. pharmaceutical-journal.com

Influence of Borate on Ocular Bioavailability and Residence Time

The specific salt form of pilocarpine can significantly impact its ocular bioavailability. Research has shown that pilocarpine borate may offer superior performance compared to other common salt forms like hydrochloride and nitrate (B79036).

A pivotal study involving 57 glaucoma patients compared the efficacy of this compound, pilocarpine hydrochloride, and pilocarpine nitrate solutions. The results indicated that this compound was more effective at reducing intraocular pressure, with the 2% concentration demonstrating a notably prolonged effect. nih.gov

These clinical findings were corroborated by animal studies. Spectrophotometric analysis of the aqueous humour in rabbits revealed that a 2% this compound solution resulted in nearly double the concentration of the drug compared to 2% solutions of pilocarpine hydrochloride and nitrate. Furthermore, a detectable level of pilocarpine was present for a longer duration with the borate formulation, suggesting enhanced ocular bioavailability and a longer residence time in the eye. nih.gov This improved bioavailability is crucial, given that typically only about 1% of a dose from an eye drop is absorbed. pharmaceutical-journal.com

Table 1: Comparative Bioavailability of Pilocarpine Salts in Rabbit Aqueous Humour Data synthesized from findings reported in Graefes Arch Clin Exp Ophthalmol, 1982. nih.gov

| Pilocarpine Salt (2% Solution) | Relative Drug Amount in Aqueous Humour | Duration of Detectable Levels |

| This compound | Approximately 2x that of other salts | Prolonged |

| Pilocarpine Hydrochloride | Baseline | Standard |

| Pilocarpine Nitrate | Baseline | Standard |

Development of Novel Ocular Drug Delivery Systems for Pilocarpine

The inherent limitations of conventional eye drops, such as low bioavailability and short precorneal residence time, have driven the development of advanced drug delivery systems. nih.gov These novel platforms aim to prolong the contact time of pilocarpine with the ocular surface, thereby enhancing its therapeutic effect.

Niosomal Gels for Prolonged Precorneal Residence

One promising approach is the encapsulation of pilocarpine in niosomes, which are vesicular systems formed from the self-assembly of nonionic surfactants and cholesterol. nih.gov These niosomes can entrap hydrophilic drugs like pilocarpine hydrochloride and, when incorporated into a bioadhesive gel, can significantly increase the drug's residence time on the corneal surface. nih.govtandfonline.com

In one study, pilocarpine HCl was encapsulated in niosomes prepared with different nonionic surfactants. The optimal formulation, which used Span 60 and cholesterol in a 1:1 molar ratio, achieved a high entrapment efficiency of 93.26% and demonstrated slow drug release over 8 hours. nih.govtandfonline.comresearchgate.net When this niosomal formulation was incorporated into a carbopol-based gel, the in-vitro drug permeation was further prolonged compared to the niosome suspension alone. nih.govtandfonline.com

Animal studies confirmed the effectiveness of this system. The optimized niosomal gel formulation (G2) showed a relative bioavailability 2.64 times greater than a conventional marketed pilocarpine gel. nih.govresearchgate.net These results suggest that niosomal gels are a promising carrier for achieving sustained ocular delivery of pilocarpine. tandfonline.com

Table 2: Research Findings on Pilocarpine HCl Niosomal Gel Formulation Data from a study published in Drug Delivery, 2020. nih.govtandfonline.com

| Formulation Component | Key Finding |

| Niosome Composition | Span 60 / Cholesterol (1:1) yielded the highest entrapment (93.26 ± 1.75%). |

| Release Profile | Slower release from niosomal gel compared to niosome suspension. |

| Bioavailability | Niosomal gel (G2) showed 2.64 times the relative bioavailability of a marketed gel. |

| Mechanism | Release follows a non-Fickian diffusion mechanism. |

Eyelid Skin-Based Drug Delivery Approaches

An unconventional yet highly effective strategy for ocular drug delivery involves topical application onto the lower eyelid skin. researchgate.netresearchgate.net This approach leverages the unique characteristics of the eyelid skin, which is thinner and more permeable than skin on other parts of the body, allowing for localized drug absorption and specific accumulation in ocular tissues. researchgate.net

Pharmacokinetic studies in rats have demonstrated the potential of this delivery route for pilocarpine. When applied to the eyelid skin, pilocarpine achieved significantly higher concentrations in the target tissues compared to administration via conventional eye drops. researchgate.netresearchgate.net After 8 hours, the concentration of pilocarpine was 80-fold higher in the conjunctiva and 8-fold higher in the eyeball following eyelid application. researchgate.netnih.gov

This method also results in a substantially longer mean residence time for the drug in ocular tissues. researchgate.netnih.gov The sustained pupillary constriction observed for over 8 hours after eyelid application further confirms a prolonged pharmacologic effect. researchgate.netapstj.jp This approach offers a rational alternative for drugs requiring long-term treatment, potentially allowing for administration during sleep when using eye drops is impractical. apstj.jp

Table 3: Comparison of Pilocarpine Delivery: Eyelid Skin vs. Eye Drops Data from pharmacokinetic studies in rats. researchgate.netnih.gov

| Parameter (at 8 hours) | Eyelid Skin Application | Conventional Eye Drop |

| Conjunctiva Drug Concentration | 80-fold higher | Baseline |

| Eyeball Drug Concentration | 8-fold higher | Baseline |

| Mean Residence Time (Eyeball) | 6.29 hours | Not specified (significantly shorter) |

| Mean Residence Time (Conjunctiva) | 8.50 hours | Not specified (significantly shorter) |

In-Situ Gels and Film-Forming Systems

In-situ gelling systems represent a significant advancement in ocular drug delivery. These formulations are administered as solutions or suspensions that undergo a phase transition to a gel upon instillation into the eye, triggered by physiological conditions such as temperature, pH, or the presence of ions in the tear fluid. researchgate.netnih.gov This transformation into a viscoelastic gel increases the formulation's residence time in the precorneal area, thereby prolonging the contact time of the drug with the cornea and enhancing its absorption. researchgate.net

One approach involves the use of thermoreversible gels. For instance, aqueous solutions of enzyme-degraded xyloglucan (B1166014) polysaccharide can form a gel when warmed to body temperature. nih.gov Studies with pilocarpine hydrochloride have shown that these in-situ gelling systems can provide sustained drug release. nih.gov Similarly, a combination of Carbopol and Pluronic has been investigated as an in-situ gelling system for pilocarpine hydrochloride. This formulation is a free-flowing liquid at a lower pH and room temperature but forms a strong gel at the physiological pH and temperature of the eye. google.com Research has demonstrated that a 0.3% Carbopol/14% Pluronic mixture significantly prolongs the release of pilocarpine compared to individual polymer solutions. google.com

Film-forming systems are another promising strategy. These can be applied as a liquid and subsequently form a thin, transparent film on the ocular surface. A study comparing ocular inserts with in-situ film-forming liquids containing polyvinyl alcohol (PVA) and sodium alginate for the delivery of pilocarpine nitrate found that while ocular inserts showed slightly better performance, the difference was not statistically significant from the in-situ gelling systems. nih.gov This suggests that in-situ film-forming liquids offer a more convenient alternative to solid inserts with comparable efficacy. nih.gov The inclusion of various polymers like carboxymethylcellulose, carbopol, and polyvinylpyrrolidone (B124986) can further modify the bioadhesive and drug release properties of these films. nih.govmdpi.com

| In-Situ Gel System | Trigger for Gelation | Key Findings for Pilocarpine Delivery |

| Xyloglucan Polysaccharide | Temperature | Demonstrated sustained release of pilocarpine, with the duration of miotic response increasing with polymer concentration. nih.gov |

| Carbopol/Pluronic | pH and Temperature | A 0.3% Carbopol/14% Pluronic mixture showed significantly lower drug release rates, indicating better drug retention. google.com |

| Gelatin-g-PNIPAAm | Temperature | The drug encapsulation efficiency increased with a decreasing MAA/NIPAAm molar ratio due to rapid temperature-triggered capture of pilocarpine nitrate. dovepress.com |

Microemulsion-Based Ocular Formulations

Microemulsions are thermodynamically stable, transparent, and low-viscosity systems of oil, water, surfactant, and a cosurfactant. tandfonline.com Their small droplet size and ability to solubilize both lipophilic and hydrophilic drugs make them excellent candidates for enhancing ocular drug delivery. tandfonline.com For pilocarpine, a water-soluble drug, microemulsions can improve its low corneal bioavailability, which is often less than 3% with conventional eye drops. longdom.org

The components of the microemulsion are crucial for its performance. The oil phase, for instance, not only solubilizes lipophilic drugs but can also enhance their absorption. tandfonline.com Surfactants and cosurfactants play a key role in the formation and stability of the microemulsion. tandfonline.com In one study, a pilocarpine microemulsion was developed using soybean oil as the oil phase, Brij 35P and Span 80 as surfactants, and 1-butanol (B46404) as a cosurfactant. longdom.org This formulation demonstrated good physicochemical stability and a significant reduction in intraocular pressure in rabbits, suggesting enhanced bioavailability. longdom.orgresearchgate.net

Phase transition microemulsions are another innovative approach. These systems can change from a microemulsion to a more viscous liquid crystalline phase upon dilution with tear fluid. nih.gov This increase in viscosity enhances ocular retention. nih.gov A study using pilocarpine hydrochloride in a phase transition microemulsion composed of sorbitan (B8754009) mono laurate, polyoxyethylene sorbitan mono-oleate, and ethyl oleate (B1233923) showed that the miotic response and duration of action were greatest with the microemulsion and liquid crystalline formulations, indicating high ocular bioavailability. nih.gov

| Microemulsion Component | Function | Example from Pilocarpine Studies |

| Oil Phase | Solubilizes lipophilic components and can enhance drug absorption. | Soybean oil, Isopropyl myristate. tandfonline.comlongdom.org |

| Surfactant | Reduces interfacial tension between oil and water phases. | Brij 35P, Span 80, Lecithin. tandfonline.comlongdom.org |

| Cosurfactant | Stabilizes the microemulsion and modifies its properties. | 1-butanol, Propylene glycol, PEG 200. tandfonline.comlongdom.org |

Sustained-Release Systems (e.g., Contact Lenses, Ocular Inserts)

Sustained-release systems are designed to release a drug at a predetermined rate over a prolonged period, overcoming the limitations of frequent eye drop administration. pharmaceutical-journal.comthepharmajournal.com

Contact Lenses: Soft contact lenses, due to their hydrogel nature, can act as drug reservoirs. mdpi.com The first use of contact lenses for glaucoma treatment with pilocarpine was reported in 1974. researchgate.net Soaking a contact lens in a drug solution allows it to absorb the drug, which is then released over an extended period. mdpi.com This method, often referred to as the "soak and release" technique, has been shown to increase the bioavailability of the drug due to the prolonged residence time on the cornea. researchgate.net Studies have shown that a 2-hour wear of a contact lens loaded with 1% pilocarpine can be as effective as a 4% pilocarpine eye drop treatment. mdpi.com The drug release from the contact lens into the post-lens tear film is driven by molecular diffusion. researchgate.net

Ocular Inserts: Ocular inserts are solid or semisolid sterile preparations designed for placement in the conjunctival sac. thepharmajournal.com They provide a more controlled and continuous drug delivery compared to conventional dosage forms. pharmaceutical-journal.comthepharmajournal.com These inserts can be erodible or non-erodible. romanpub.com Soluble ocular inserts, such as those made from polyvinyl alcohol (PVA), have been studied for the delivery of pilocarpine. scholarsresearchlibrary.com A study using a synthetic, biosoluble matrix insert containing pilocarpine demonstrated a significant and prolonged reduction in intraocular pressure for over 24 hours in some cases. arvojournals.orgnih.gov The drug release from these inserts is often governed by diffusion through the matrix. nih.govthepharmajournal.com

| Sustained-Release System | Mechanism of Drug Delivery | Key Findings for Pilocarpine |

| Soft Contact Lenses | Soaking the lens in a drug solution, followed by diffusion-controlled release. mdpi.comresearchgate.net | A 2-hour wear of a 1% pilocarpine-loaded lens was comparable to a 4% pilocarpine eye drop. mdpi.com |

| Ocular Inserts (Soluble) | Diffusion of the drug from a solid or semisolid matrix. thepharmajournal.com | Provided a significant reduction in intraocular pressure for over 24 hours in some subjects. arvojournals.orgnih.gov |

Strategies for Modulating Ocular Drug Permeation and Residence Time

The effectiveness of a topically applied ocular drug is highly dependent on its ability to permeate the corneal and non-corneal tissues and to remain at the site of action for a sufficient duration.

Understanding Corneal and Non-Corneal Absorption Pathways

The cornea is the primary pathway for the absorption of most topically applied ophthalmic drugs. nih.gov It is a complex, multi-layered tissue. The outer epithelium is lipophilic, while the stroma is hydrophilic, and the inner endothelium is moderately lipophilic. pharmaceutical-journal.comclinicalgate.com For a drug to be effectively absorbed through the cornea, it must possess a balance of lipophilic and hydrophilic properties. pharmaceutical-journal.com Lipophilic drugs primarily use the transcellular pathway, passing through the cells, while small, hydrophilic molecules may use the paracellular pathway, passing between the cells. nih.gov

Non-corneal absorption occurs across the conjunctiva and sclera. slideshare.net The conjunctiva is more permeable than the cornea and allows for both transcellular and paracellular transport. clinicalgate.com However, due to its high vascularity, drugs absorbed through the conjunctiva are often rapidly cleared into the systemic circulation, which is generally considered a non-productive pathway for ocular drug delivery. clinicalgate.com

Application of Polymers and Penetration Enhancers

Polymers: The addition of polymers to ophthalmic formulations is a common strategy to increase viscosity and mucoadhesion, thereby prolonging the precorneal residence time of the drug. mdpi.comromanpub.com This increased contact time enhances the potential for drug absorption. mdpi.com Various polymers have been investigated for this purpose, including:

Cellulose (B213188) derivatives: Hydroxypropyl methylcellulose (B11928114) (HPMC), carboxymethyl cellulose (CMC), and methyl cellulose (MC) are frequently used to increase the viscosity of eye drops. mdpi.com

Polyacrylic acid (Carbopol): These polymers are known for their mucoadhesive properties and ability to form stable precorneal films. scholarsresearchlibrary.com

Polyvinyl alcohol (PVA) and Polyvinylpyrrolidone (PVP): These are used in the formulation of ocular inserts and film-forming systems. mdpi.comscholarsresearchlibrary.com

Chitosan: This cationic polymer has good mucoadhesive properties and can enhance drug penetration. nih.gov

Gellan gum: This polysaccharide can form in-situ gels in the presence of cations in the tear fluid. pharmaexcipients.com

Penetration Enhancers: These are substances that temporarily and reversibly alter the permeability of the cornea to facilitate drug absorption. mdpi.comslideshare.net They can act through various mechanisms, such as disrupting the tight junctions of the corneal epithelium. romanpub.com Examples of penetration enhancers include:

Benzalkonium chloride: A common preservative that can also alter the corneal barrier. mdpi.com

EDTA: Can chelate calcium ions and disrupt the integrity of the epithelial tight junctions. mdpi.com

Cyclodextrins: Can increase the solubility of lipophilic drugs and enhance their permeation. mdpi.comresearchgate.net

Borneol: Has been shown to be a safe and effective penetration enhancer for ocular drug administration. acs.org

It's important to note that while penetration enhancers can improve drug delivery, they also have the potential to cause ocular irritation and toxicity. slideshare.net

| Strategy | Mechanism | Examples |

| Polymers | Increase viscosity and mucoadhesion, prolonging residence time. | HPMC, CMC, Carbopol, PVA, Chitosan, Gellan Gum. mdpi.comscholarsresearchlibrary.comnih.govpharmaexcipients.com |

| Penetration Enhancers | Temporarily alter corneal permeability. | Benzalkonium chloride, EDTA, Cyclodextrins, Borneol. mdpi.comresearchgate.netacs.org |

Structure Activity Relationship Sar Studies of Pilocarpine

Identification of Critical Pharmacophoric Moieties

The essential pharmacophoric groups responsible for pilocarpine's muscarinic activity have been identified through the study of pilocarpine (B147212) and its natural and synthetic analogs. researchgate.net The core structure of pilocarpine contains several key moieties that are crucial for its cholinergic agonist activity.

Key pharmacophoric features include:

A Lactone Ring: The γ-butyrolactone ring is a critical component of the molecule.

An Imidazole (B134444) Ring: This heterocyclic ring is essential for its activity.

An Ethyl Group: This group at the C3 position of the lactone ring influences potency.

A Methyl Group on the Imidazole Nitrogen: This substitution is important for receptor interaction.

The spatial arrangement of these groups is vital for proper binding to and activation of muscarinic receptors. researchgate.net

Impact of Structural Modifications on Cholinergic Activity

Researchers can optimize the activity, selectivity, and therapeutic potential of pilocarpine by modifying specific regions of the molecule. blogspot.com

| Molecular Moiety | Impact of Modification |

| Lactone Ring | Modifications to the lactone ring, which contains an ester group, can significantly affect the pharmacokinetics and duration of action of pilocarpine. blogspot.com The presence of oxygen in an ester form is noted to increase activity. gpatindia.com |

| Imidazole Ring | The imidazole portion of the molecule plays a crucial role in receptor binding. |

| Ethyl Group | Altering the ethyl group at the C3 position generally leads to a decrease in activity. |

| Methyl Group on Imidazole Nitrogen | For maximum potency, the alkyl groups at the nitrogen atoms should not be larger than methyl groups. gpatindia.com |

| Ethylene (B1197577) Bridge | Replacement of the ethylene bridge with alkyl groups larger than methyl groups decreases activity. There should be no more than five atoms between the nitrogen and the terminal hydrogen for maximum muscarinic activity. gpatindia.com |

Stereochemical Influences on Biological Response

Pilocarpine has two chiral centers, leading to the existence of stereoisomers. The stereochemistry of pilocarpine significantly influences its pharmacological activity. blogspot.com

Pilocarpine vs. Isopilocarpine: Pilocarpine has a cis relationship between the ethyl group and the imidazolylmethyl group, while its diastereomer, isopilocarpine, has a trans configuration. Isopilocarpine is significantly less active as a muscarinic agonist.

Enantiomers: The naturally occurring and pharmacologically active form is (+)-pilocarpine. nih.gov Studies have shown that one enantiomer often exhibits higher potency and selectivity for muscarinic receptors than the other. blogspot.com The R-(-) isomer is reported to be 20 times less potent. gpatindia.com

This stereoselectivity is a key aspect of the interaction between pilocarpine and muscarinic receptors, as well as acetylcholinesterase. pharmacy180.com

Future Research Directions and Emerging Applications